molecular formula C10H10BrNO2 B2413279 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one CAS No. 133001-95-3

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

Cat. No.: B2413279
CAS No.: 133001-95-3
M. Wt: 256.099
InChI Key: ZGQFBHVWBMPUBH-UHFFFAOYSA-N
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Description

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C10H12BrNO. It is a member of the benzoxazine family, characterized by a benzene ring fused to an oxazine ring.

Mechanism of Action

Target of Action

The primary target of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is renin , a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure .

Mode of Action

This compound acts as a renin inhibitor . It binds to renin and prevents it from cleaving its substrate, angiotensinogen, to angiotensin I. This inhibition disrupts the RAS pathway, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor .

Biochemical Pathways

The compound affects the renin-angiotensin system (RAS) pathway . By inhibiting renin, it reduces the conversion of angiotensinogen to angiotensin I. This leads to a decrease in the production of angiotensin II, reducing vasoconstriction and decreasing blood pressure.

Pharmacokinetics

Compounds with a similar structure have been reported to exhibit goodpermeability, solubility, and metabolic stability , which are important factors for oral bioavailability.

Result of Action

The inhibition of renin by this compound leads to a decrease in the production of angiotensin II. This results in vasodilation and a decrease in blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and light exposure. Its efficacy could be influenced by the physiological state of the individual, such as the level of renin expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where brominated compounds are preferred, such as in certain medicinal and material science contexts .

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3H-1,3-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)12-9(13)7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQFBHVWBMPUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(=O)C2=C(O1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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